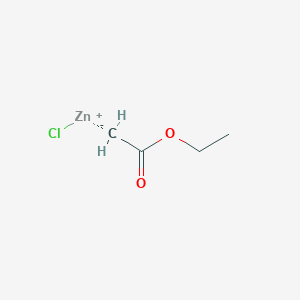
2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in ether, is an organozinc compound with the molecular formula C₄H₇ClO₂Zn and a molecular weight of 187.9411 g/mol . This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-2-oxoethylzinc chloride can be synthesized through the reaction of ethyl chloroacetate with zinc in the presence of a suitable solvent such as ether. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{OCOCH}_2\text{Cl} + \text{Zn} \rightarrow \text{C}_2\text{H}_5\text{OCOCH}_2\text{ZnCl} ]
Industrial Production Methods
Industrial production of 2-Ethoxy-2-oxoethylzinc chloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-oxoethylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution reactions: Formation of esters, ketones, and other carbonyl compounds.
Oxidation reactions: Formation of carboxylic acids.
Reduction reactions: Formation of alcohols and other reduced compounds.
Scientific Research Applications
2-Ethoxy-2-oxoethylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Utilized in the modification of biomolecules for studying biological pathways.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-oxoethylzinc chloride involves the formation of a reactive organozinc intermediate, which can then participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
Diethylzinc: Another organozinc compound used in organic synthesis.
Ethylzinc iodide: Similar in reactivity but with different halide.
Methylzinc chloride: Similar compound with a methyl group instead of an ethoxy group.
Uniqueness
2-Ethoxy-2-oxoethylzinc chloride is unique due to its specific reactivity and stability in ether. It offers distinct advantages in certain synthetic applications, particularly in the formation of carbon-carbon bonds with high selectivity and yield.
Properties
IUPAC Name |
chlorozinc(1+);ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.ClH.Zn/c1-3-6-4(2)5;;/h2-3H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTXNZQCSXHQHV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH2-].Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














